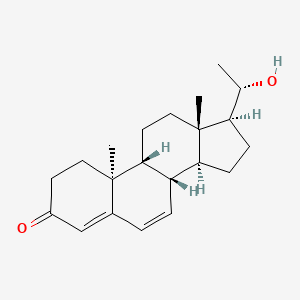

Pregna-4,6-dien-3-one, 20-hydroxy-, (9beta,10alpha,20S)-

説明

“Pregna-4,6-dien-3-one, 20-hydroxy-, (9beta,10alpha,20S)-” is a chemical compound used in scientific research. It is also known as dehydroprogesterone or dydrogesterone . It is a white or light yellow crystalline powder at room temperature, insoluble in water but soluble in ethanol and acetone . It has significant advantages and safety compared to other similar drugs and is the drug of choice for the treatment of amenorrhea, endometriosis, prevention of functional bleeding, and threatened abortion .

Synthesis Analysis

The synthesis of this compound involves a few steps . The preparation method uses 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal (compound A) as a raw material, which is deprotected under acidic conditions to give 9β,10α-pregnane-4,7-diene-3,20-dione (compound B). This then undergoes rearrangement under alkaline conditions to give 9β,10α-pregnane-4,6-diene-3,20-dione (compound C) . Another method involves dissolving progesterone and carrying out a photochemical reaction to obtain 9 beta, 10 alpha-pregn-4-ene-3, 20-diketone .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include deprotection under acidic conditions and rearrangement under alkaline conditions . In another method, a photochemical reaction is carried out after dissolving progesterone . More research is needed to fully understand the chemical reactions involved in the synthesis of this compound.Physical And Chemical Properties Analysis

This compound is a white or light yellow crystalline powder at room temperature . It is insoluble in water but soluble in ethanol and acetone . The molecular weight of the compound is 314.462 Da .科学的研究の応用

Inhibition of Steroid Reductases

The compound 6beta-Methoxy-9beta,10alpha-pregna-4,6-diene-3,20-dione inhibits delta4-3-oxosteroid-5alpha-reduction in male rat liver microsomes and delta4-3-oxosteroid-5beta-reduction in the soluble fraction, without affecting 3alpha- and 3beta-hydroxysteroid dehydrogenase (Graef & Golf, 1976).

Synthetic Applications

Synthesis of 5alpha-pregna-1,20-dien-3-one has been achieved through a process involving the reaction of tosylhydrazone with butyllithium, followed by oxidation and treatment with benzeneselenenyl chloride to produce the conjugated enone (Schow & Mcmorris, 1977).

Photo-conversion and Bioactivity in Melanoma Cells

Ultraviolet B (UVB) radiation induces photoconversion of two epimers (20R and 20S) of pregna-5,7-diene-3beta,17alpha,20-triol, resulting in compounds with vitamin D-like, tachysterol-like, and lumisterol-like structures. These newly synthesized compounds have shown antiproliferative properties against melanoma cells (Żmijewski et al., 2009).

Potential Anti-dyslipidemic and Anti-oxidant Agents

New pregnane derivatives and their glycosides exhibit lipid-lowering and antioxidant activities, indicating potential as leads against important targets (Sethi et al., 2007).

Synthesis and Configuration Studies

Synthesis and configuration studies at C-20 of epimeric 20-hydroxy-9beta,10alpha-pregna-4,6-dien-3-one and its derivatives have been explored, contributing to the understanding of molecular rotation relationships and NMR spectra (Kamp, 2010).

Pharmacological Activities

Progesterone derivatives with different halogens substituted at the C-6 position show varying androgenic and anti-androgenic effects, highlighting the impact of electronegativity on the progesterone skeleton (Cabeza et al., 1999).

Bioactive Compounds from Nerium Oleander

Pregna-4,6-diene derivatives isolated from Nerium oleander exhibit significant anti-inflammatory and cytotoxic activities, as well as multi-drug resistance (MDR) reversal effects in cancer cells (Bai et al., 2007).

将来の方向性

生化学分析

Biochemical Properties

20alpha-Hydroxydydrogesterone interacts with various enzymes, proteins, and other biomolecules. It is a metabolite of progesterone, formed by the 20α-hydroxysteroid dehydrogenases (20α-HSDs) AKR1C1, AKR1C2, and AKR1C3 and the 17β-hydroxysteroid dehydrogenase (17β-HSD) HSD17B1 .

Cellular Effects

20alpha-Hydroxydydrogesterone has a significant impact on various types of cells and cellular processes. It has been found to be selectively taken up into and retained in target tissues such as the uterus, brain, and skeletal muscle .

Molecular Mechanism

20alpha-Hydroxydydrogesterone exerts its effects at the molecular level through various mechanisms. It has very low affinity for the progesterone receptor and is much less potent as a progestogen in comparison to progesterone . It has also been found to act as an aromatase inhibitor and to inhibit the production of estrogen in breast tissue in vitro .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 20alpha-Hydroxydydrogesterone can change over time. For instance, in a fed-batch fermentation at pilot scale with a genetically improved production strain and under optimized reaction conditions, an average 20alpha-Hydroxydydrogesterone production rate was determined for a total biotransformation time of 136 hours .

Metabolic Pathways

20alpha-Hydroxydydrogesterone is involved in several metabolic pathways. It is a metabolite of progesterone, formed by the 20α-hydroxysteroid dehydrogenases (20α-HSDs) AKR1C1, AKR1C2, and AKR1C3 and the 17β-hydroxysteroid dehydrogenase (17β-HSD) HSD17B1 .

特性

IUPAC Name |

(8S,9R,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12-13,16-19,22H,6-11H2,1-3H3/t13-,16-,17+,18-,19+,20+,21+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPNZLYVKOVQGH-LBDMABOLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)CC[C@@]34C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962472 | |

| Record name | 20alpha-Hydroxydydrogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4243-74-7 | |

| Record name | 20alpha-Dihydrodydrogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004243747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20alpha-Hydroxydydrogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20.ALPHA.-DIHYDRODYDROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPF25HV8PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Diazaspiro[5.5]undecane-3,5-dione](/img/structure/B3025343.png)

![[1,4]Diazepan-1-yl-acetic acid ethyl ester](/img/structure/B3025344.png)

![Acenaphtho[1,2-b]benzo[f]quinoxaline](/img/structure/B3025346.png)

![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B3025350.png)

![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3025364.png)